molecular formula C23H19N3O3 B11020938 (2S)-2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)propanamide

(2S)-2-(4-oxoquinazolin-3(4H)-yl)-N-(4-phenoxyphenyl)propanamide

Cat. No.: B11020938
M. Wt: 385.4 g/mol
InChI Key: BRUAGEBQFGVDLP-INIZCTEOSA-N
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Description

2-(4-OXOQUINAZOLIN-3(4H)-YL)-N-(4-PHENOXYPHENYL)PROPANAMIDE is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-OXOQUINAZOLIN-3(4H)-YL)-N-(4-PHENOXYPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Phenoxyphenyl Group: This step involves the nucleophilic substitution of the quinazoline core with a phenoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Propanamide Moiety: This step involves the acylation of the quinazoline derivative with a suitable acylating agent, such as propanoyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-OXOQUINAZOLIN-3(4H)-YL)-N-(4-PHENOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: The compound can be reduced to form dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2-(4-OXOQUINAZOLIN-3(4H)-YL)-N-(4-PHENOXYPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-OXOQUINAZOLIN-3(4H)-YL)-N-(4-PHENOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-OXOQUINAZOLINE: A simpler quinazoline derivative with similar biological activities.

    N-(4-PHENOXYPHENYL)PROPANAMIDE: A compound with a similar phenoxyphenyl group but lacking the quinazoline core.

Uniqueness

2-(4-OXOQUINAZOLIN-3(4H)-YL)-N-(4-PHENOXYPHENYL)PROPANAMIDE is unique due to the combination of the quinazoline core and the phenoxyphenyl group, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

(2S)-2-(4-oxoquinazolin-3-yl)-N-(4-phenoxyphenyl)propanamide

InChI

InChI=1S/C23H19N3O3/c1-16(26-15-24-21-10-6-5-9-20(21)23(26)28)22(27)25-17-11-13-19(14-12-17)29-18-7-3-2-4-8-18/h2-16H,1H3,(H,25,27)/t16-/m0/s1

InChI Key

BRUAGEBQFGVDLP-INIZCTEOSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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